molecular formula C8H11Cl2NO B1603945 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride CAS No. 94452-59-2

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

Cat. No. B1603945
CAS RN: 94452-59-2
M. Wt: 208.08 g/mol
InChI Key: FDNDPEVBJHZSAQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPME has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

  • Gas-Phase Reactions : A study explored the gas-phase reactions of 2-methoxypyridine with dimethylchlorinium ion, providing insights into the reactivity of pyridine derivatives like 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride in the gas phase. This research can be crucial for understanding the chemical behavior of such compounds under different conditions (O’Hair et al., 1995).

  • Synthesis Methods : Improved synthesis methods for derivatives of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride were reported, which are significant for the preparation of pharmaceuticals and other chemical products. These methods optimize the production process and yield of such compounds (Dai Gui-yuan, 2003).

  • Building Blocks for Gastric-Acid Inhibiting Compounds : Research has been conducted on synthesizing pyridine derivatives as essential building blocks for gastric-acid inhibiting compounds. This application is particularly relevant in medicinal chemistry for developing new therapeutic agents (Mittelbach et al., 1988).

  • Photophysical Evaluation : Studies involving the synthesis and photophysical evaluation of pyridine compounds, including derivatives similar to 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, have been carried out. These evaluations are crucial in understanding the fluorescence properties of these compounds, which can be applied in material sciences and bioimaging (Hagimori et al., 2019).

  • Separation and Purification Techniques : Research has been done on the separation and purification of pyridine derivatives, which is vital for obtaining high-purity compounds for research and industrial applications. Such studies are critical for the efficient production of pharmaceuticals and agrochemicals (Su Li, 2005).

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPEVBJHZSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622985
Record name 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

CAS RN

94452-59-2
Record name 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

28.1 g of 4-methoxy-5-methyl-2-pyridylmethanol, dissolved in 180 ml of methylene chloride, were added dropwise at 0° to 17 ml of thionyl chloride in 360 ml of methylene chloride. After stirring at room temperature for 16 hours 1400 ml of ether were added dropwise thereto while cooling and the mixture was stirred at room temperature for a further 2 hours. The separated crystals were filtered off under suction and washed with ether. There was obtained 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride of melting point 149-151° .
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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